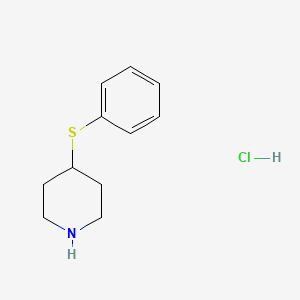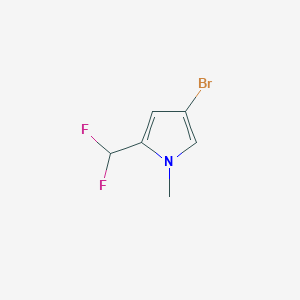
4-Bromo-2-(difluoromethyl)-1-methylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1-methylpyrrole, also known as BDFMP, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in medicine and biochemistry. This compound belongs to the pyrrole class of organic compounds and has a molecular formula of C6H5BrF2N.
Wirkmechanismus
4-Bromo-2-(difluoromethyl)-1-methylpyrrole exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth and replication. 4-Bromo-2-(difluoromethyl)-1-methylpyrrole has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-Bromo-2-(difluoromethyl)-1-methylpyrrole has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. 4-Bromo-2-(difluoromethyl)-1-methylpyrrole has also been shown to reduce the levels of certain neurotransmitters in the brain, suggesting its potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2-(difluoromethyl)-1-methylpyrrole has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities with high purity. 4-Bromo-2-(difluoromethyl)-1-methylpyrrole also has a well-defined chemical structure, making it easy to study its biological effects. However, 4-Bromo-2-(difluoromethyl)-1-methylpyrrole has some limitations for use in lab experiments. It is not a naturally occurring compound, which means its biological effects may not be fully understood. Additionally, 4-Bromo-2-(difluoromethyl)-1-methylpyrrole has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-2-(difluoromethyl)-1-methylpyrrole. One potential direction is the development of new antibiotics based on 4-Bromo-2-(difluoromethyl)-1-methylpyrrole's antimicrobial properties. Another potential direction is the development of new anticancer agents based on 4-Bromo-2-(difluoromethyl)-1-methylpyrrole's ability to inhibit cancer cell growth. Additionally, further studies are needed to fully understand the biological effects of 4-Bromo-2-(difluoromethyl)-1-methylpyrrole and its potential applications in medicine and biochemistry.
Synthesemethoden
4-Bromo-2-(difluoromethyl)-1-methylpyrrole can be synthesized through a multistep process that involves the reaction of 2,3-difluoro-5-bromopyridine with 1-methyl-2-pyrrolidinone. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been optimized to produce high yields of 4-Bromo-2-(difluoromethyl)-1-methylpyrrole with high purity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1-methylpyrrole has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. 4-Bromo-2-(difluoromethyl)-1-methylpyrrole has also been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N/c1-10-3-4(7)2-5(10)6(8)9/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQCPOXEWBPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-1-methylpyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)
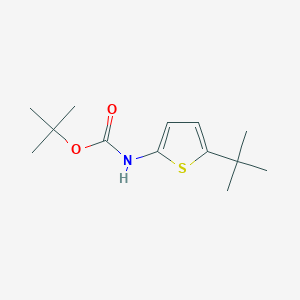
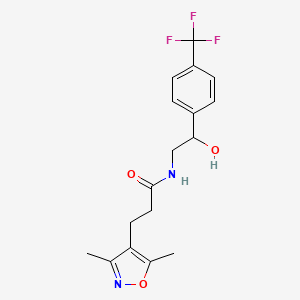


![Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2534733.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)
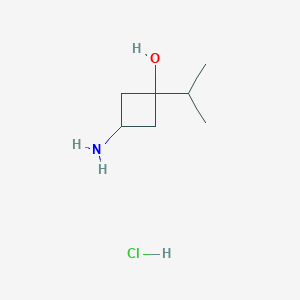
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)
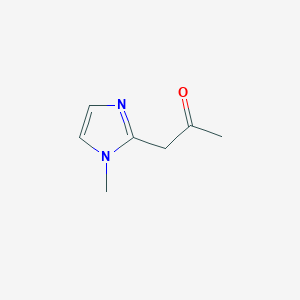
![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)
